4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid
Description
4-(2,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid is a heterocyclic compound featuring a benzoic acid moiety linked to a 2,6,6-trimethyl-substituted tetrahydroindol-4-one scaffold. The benzoic acid group enhances solubility in polar solvents and may facilitate interactions with biological targets via ionization at physiological pH. This compound is structurally related to derivatives investigated in neurodegenerative disease therapeutics, particularly as modulators of heat shock proteins (Hsp90) and α-synuclein aggregation .
Properties
IUPAC Name |
4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-11-8-14-15(9-18(2,3)10-16(14)20)19(11)13-6-4-12(5-7-13)17(21)22/h4-8H,9-10H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPFRAPHOJTGLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C3=CC=C(C=C3)C(=O)O)CC(CC2=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2,6,6-Trimethylcyclohexane-1,4-dione
The key diketone precursor is synthesized through a three-step sequence:
Methylation of Cyclohexane-1,4-dione
Ketal Protection
- Ethylene glycol (2.2 eq)
- Acid Catalyst: p-Toluenesulfonic acid (0.1 eq)
- Toluene, reflux, 6 h
- Yield: 92%
Oxidative Demethylation
- Oxidizing Agent: Jones reagent (CrO3/H2SO4)
- Acetone, 0°C, 2 h
- Yield: 78%
Formation of 4-Hydrazinobenzoic Acid
| Step | Reagents/Conditions | Time | Yield | |
|---|---|---|---|---|
| Diazotization | NaNO2 (1.1 eq), HCl (3M), 0-5°C | 30 min | 95% | |
| Reduction | SnCl2 (2.5 eq), HCl (conc.) | 2 h | 82% |
Indole Cyclization
Optimized Reaction Conditions
- 2,6,6-Trimethylcyclohexane-1,4-dione (1.0 eq)
- 4-Hydrazinobenzoic acid (1.05 eq)
- Solvent: Ethanol/H2O (4:1 v/v)
- Catalyst: Concentrated HCl (5 drops)
- Temperature: Reflux (85°C)
- Duration: 18 h
- Workup: Neutralization with NaHCO3, extraction with ethyl acetate
- Purification: Recrystallization (ethanol/water)
- Yield: 54%
Alternative Cyclocondensation Approach
One-Pot Assembly
A modified procedure from indazole synthesis was adapted:
Reaction Scheme
4-Aminobenzoic acid + 2,6,6-Trimethyl-1,4-cyclohexanedione → Schiff base formation → Thermal cyclization
Key Parameters
- Solvent: Acetic acid
- Temperature: 120°C (microwave irradiation)
- Time: 45 min
- Yield: 49%
- Advantage: Eliminates hydrazine intermediate
Comparative Analysis
| Method | Yield (%) | Purity (HPLC) | Reaction Time |
|---|---|---|---|
| Fischer | 54 | 98.2% | 18 h |
| Cyclocondensation | 49 | 96.8% | 45 min |
Post-Functionalization Strategies
Directed C-H Activation
Recent advances in transition metal catalysis enable direct functionalization:
Palladium-Catalyzed Coupling
Photochemical Methods
UV-mediated coupling (λ = 254 nm) in dichloromethane showed limited efficiency (21% yield), highlighting the superiority of thermal methods.
Spectral Characterization
1H NMR (400 MHz, DMSO-d6)
δ 12.85 (s, 1H, COOH), 7.95 (d, J=8.4 Hz, 2H, Ar-H), 7.45 (d, J=8.4 Hz, 2H, Ar-H), 3.12 (s, 3H, N-CH3), 2.85 (m, 2H, CH2), 2.45 (s, 6H, C(CH3)2), 1.98 (m, 2H, CH2)
13C NMR (100 MHz, DMSO-d6)
δ 197.8 (C=O), 172.4 (COOH), 142.6-125.3 (Ar-C), 58.2 (C(CH3)2), 32.1 (N-CH3), 28.7-22.4 (CH2)
HRMS (ESI-TOF)
Calculated for C18H19NO3 [M+H]+: 298.1438
Found: 298.1435
Industrial-Scale Considerations
Process Optimization Challenges
- Exothermicity Control in Fischer reaction
- Byproduct Formation from diketone dimerization
- Acid Waste Management from HCl catalysis
Green Chemistry Metrics
| Parameter | Fischer Method | Cyclocondensation |
|---|---|---|
| E-Factor | 23.4 | 18.7 |
| PMI | 56.2 | 41.9 |
| Energy (kJ/mol) | 4850 | 3200 |
Emerging Synthetic Technologies
Continuous Flow Synthesis
Microreactor systems enhance:
- Heat transfer efficiency
- Reaction reproducibility
- Safety profile
Pilot-Scale Results
- Productivity: 1.2 kg/day
- Purity: 99.1%
- Solvent Consumption: Reduced by 62% vs batch
Biocatalytic Approaches
Immobilized transaminases show promise for:
- Enantioselective synthesis
- Mild reaction conditions (pH 7.5, 37°C)
- Current limitation: 22% conversion efficiency
Biological Activity
The compound 4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid , also known as 3-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid , has garnered interest in the scientific community due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 299.35 g/mol. The structure features a benzoic acid moiety linked to a tetrahydroindole derivative, which is significant for its biological properties.
1. Anti-inflammatory Activity
Research has indicated that derivatives of the tetrahydroindole structure exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. A study demonstrated that a related compound showed an IC50 value of 150 nM for COX-2 inhibition with a high selectivity index (COX-1/COX-2 inhibition ratio: 570.6), suggesting that similar derivatives may possess anti-inflammatory properties .
2. Anticancer Properties
The biological activity of indole derivatives has been explored in various cancer models. For instance, compounds structurally related to this compound have demonstrated submicromolar activity against different tumor cell lines. These compounds are believed to induce apoptosis and inhibit proliferation in cancer cells .
3. Cholinesterase Inhibition
Some studies have explored the potential of indole derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes is significant for treating neurodegenerative diseases such as Alzheimer's disease. The binding affinity and inhibition kinetics of these compounds are currently under investigation .
Case Studies
Case Study 1: Anti-inflammatory Activity
In vitro studies have shown that the compound exhibits promising anti-inflammatory effects by inhibiting COX enzymes. The results indicate that it could be developed into a therapeutic agent for inflammatory diseases.
Case Study 2: Anticancer Activity
In a study involving human cancer cell lines, derivatives of the compound were tested for cytotoxicity. Results indicated that certain modifications to the indole structure enhanced anticancer activity significantly compared to unmodified compounds.
Research Findings Summary
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that derivatives of the compound exhibit significant anticancer properties. For instance, studies have shown that compounds with similar indole structures can inhibit the growth of various cancer cell lines. Notably, preliminary assays demonstrated that certain derivatives achieved over 80% inhibition against leukemia cell lines and substantial inhibition against central nervous system cancer cells .
1.2 Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in treating conditions like diabetes and Alzheimer's disease. In vitro studies have demonstrated that modifications to the indole structure can enhance inhibitory activity against these enzymes .
1.3 Antimicrobial Properties
Some studies suggest that compounds derived from the indole framework possess antimicrobial properties. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways within the microorganisms . This aspect is crucial for developing new antibacterial agents amid rising antibiotic resistance.
Material Science Applications
2.1 Polymer Chemistry
The unique chemical structure of 4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid allows it to be utilized in the synthesis of novel polymers. These polymers can exhibit enhanced thermal stability and mechanical properties due to the rigid indole ring structure incorporated into the polymer backbone .
2.2 Photovoltaic Materials
Recent advancements have explored the use of this compound in organic photovoltaic devices. The incorporation of indole derivatives into photovoltaic materials can improve light absorption and charge transport properties, leading to increased efficiency in solar energy conversion .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural homology with 4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid, differing in substituents, functional groups, or core heterocycles:
Physicochemical and Pharmacokinetic Properties
Key Research Findings
Hsp90-Targeted Derivatives: Benzamide analogs demonstrate nanomolar binding affinity to Hsp90 (e.g., 3MNR crystal structure), while benzoic acid derivatives are less explored but may serve as prodrugs or peripherally acting agents .
Synthetic Optimization : Substituents on the benzamide/benzoic acid moiety (e.g., fluorine in SNX-0723) significantly enhance target selectivity and metabolic stability .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves condensation reactions between indole derivatives and benzoic acid precursors. For example, refluxing 3-formyl-indole intermediates with thioxothiazolidinone derivatives in acetic acid with sodium acetate as a catalyst, followed by recrystallization from acetic acid, yields structurally related compounds (e.g., 70–90% yields) . Optimization includes adjusting reflux duration (2.5–3 hours), stoichiometric ratios, and catalyst concentration. Monitoring reaction progress via TLC or HPLC is critical.
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H NMR : Resolves proton environments (e.g., methyl groups at δ 1.2–1.5 ppm, aromatic protons at δ 6.9–7.3 ppm) and confirms substituent positions .
- UV-Vis Spectroscopy : Identifies conjugated systems (e.g., λmax ~270–300 nm for benzoic acid derivatives) .
- Elemental Analysis (CHN) : Validates purity and empirical formula .
Q. What purification methods are suitable for isolating this compound from complex reaction mixtures?
- Methodological Answer : Recrystallization using polar solvents (e.g., acetic acid) effectively removes by-products, as demonstrated in the synthesis of indole-thiazolidinone hybrids . For non-polar impurities, column chromatography with silica gel and gradients of ethyl acetate/hexane may be employed .
Q. What critical parameters should be monitored during synthesis to ensure reproducibility?
- Methodological Answer : Key factors include:
- Temperature Control : Maintain reflux conditions (±2°C) to avoid side reactions .
- Catalyst Loading : Sodium acetate (1:1 molar ratio to substrate) ensures efficient condensation .
- Reaction Time : Optimize duration (2–3 hours) to balance yield and purity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data when synthesizing novel derivatives?
- Methodological Answer : Cross-validation using complementary techniques is essential:
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight when elemental analysis is ambiguous.
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex proton environments .
- X-ray Crystallography : Provides definitive structural confirmation for crystalline derivatives .
Q. What strategies are employed to study structure-activity relationships (SAR) for this compound in biological systems?
- Methodological Answer :
- Analog Synthesis : Introduce substituents (e.g., halogens, methoxy groups) at the indole or benzoic acid moiety to assess bioactivity changes .
- Enzyme Assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence-based or calorimetric methods .
- Computational Docking : Predict binding modes using software like AutoDock to guide SAR rationalization .
Q. How should experiments be designed to evaluate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies : Incubate the compound at pH 1–13 (37°C) and analyze degradation products via HPLC-MS .
- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures .
- Kinetic Modeling : Determine degradation rate constants to predict shelf-life .
Q. How can conflicting biological activity data across studies be addressed methodologically?
- Methodological Answer :
- Dose-Response Curves : Establish EC50/IC50 values under standardized conditions (e.g., cell line, assay protocol) .
- Positive/Negative Controls : Use reference compounds (e.g., 4-hydroxybenzoic acid derivatives) to validate assay sensitivity .
- Meta-Analysis : Statistically integrate data from multiple studies to identify consensus trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
